molecular formula C16H23FN2O3S B2463970 N-(3-(3-Fluorphenyl)-2-(2-oxopiperidin-1-yl)propyl)ethansulfonamid CAS No. 1421449-79-7

N-(3-(3-Fluorphenyl)-2-(2-oxopiperidin-1-yl)propyl)ethansulfonamid

Katalognummer B2463970
CAS-Nummer: 1421449-79-7
Molekulargewicht: 342.43
InChI-Schlüssel: FQZZEODAXDPKBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FPE is a small molecule that belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.

Wirkmechanismus

The exact mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide is not fully understood. However, it has been proposed that N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide acts as a modulator of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and mood regulation. N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and subsequent modulation of pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain, suggesting its potential use as a pain reliever. N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide has also been found to reduce inflammation in animal models of inflammatory diseases, making it a potential candidate for the treatment of such diseases. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide has been found to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use as a therapeutic agent for mood disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide is its potent pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide. One direction is to further investigate its pharmacological properties and potential therapeutic uses. For example, more research is needed to determine the efficacy of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide in the treatment of inflammatory diseases and mood disorders. Another direction is to develop more potent and selective FAAH inhibitors based on the structure of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide. Additionally, further research is needed to understand the exact mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide and its effects on the endocannabinoid system. Overall, the study of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesemethoden

The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide involves the reaction of 3-fluorophenylpiperidin-2-one with 3-aminopropyl ethanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide under anhydrous conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain a pure compound.

Eigenschaften

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-2-23(21,22)18-12-15(19-9-4-3-8-16(19)20)11-13-6-5-7-14(17)10-13/h5-7,10,15,18H,2-4,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZZEODAXDPKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.